molecular formula C16H22BClO3 B2570676 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223048-55-1

2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2570676
CAS No.: 2223048-55-1
M. Wt: 308.61
InChI Key: JXHPYLQWETTYMC-UHFFFAOYSA-N
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Description

This compound belongs to the class of arylboronic esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core linked to a substituted phenyl group. Its structure includes:

  • 4-Chloro substituent: Enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
  • 5-Methoxy substituent: Provides electron-donating properties, balancing electronic effects on the aromatic ring.

These features make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(4-chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(19-5)13(18)8-11(12)10-6-7-10/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHPYLQWETTYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C3CC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-cyclopropyl-5-methoxyphenylboronic acid.

    Reaction Conditions: The boronic acid is reacted with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions.

    Catalysts and Solvents: Common catalysts include palladium-based catalysts, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

    Industrial Production: On an industrial scale, the reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions:

    Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide or sodium perborate.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Suzuki-Miyaura Coupling: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain therapeutic agents. Boron compounds can interact with biological targets such as proteins and nucleic acids, potentially leading to the development of novel anticancer drugs. A study highlighted the optimization of related compounds for improved metabolic stability and aqueous solubility, which are critical factors in drug development .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research into boron-containing compounds suggests they may modulate neuroinflammatory responses and provide protective effects against neurodegenerative diseases. The specific mechanisms involve the modulation of signaling pathways associated with oxidative stress and apoptosis .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as an important reagent in cross-coupling reactions. Its boron atom allows for the formation of carbon-boron bonds that can be transformed into carbon-carbon bonds through various coupling reactions. This property is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

Borylation Reactions
The use of this compound in borylation reactions enables the introduction of boron groups into organic substrates. This method is advantageous for creating boronic acids and esters that are pivotal in further synthetic transformations. The versatility of borylation reactions has made them a cornerstone in organic synthesis .

Materials Science

Development of Boron-Doped Materials
In materials science, 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for its potential to enhance the properties of polymers and nanomaterials. Boron doping can improve electrical conductivity and thermal stability in materials used for electronic applications. Studies have shown that incorporating boron into polymer matrices can lead to improved mechanical properties and resistance to degradation .

Case Studies

Study Application Area Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated enhanced efficacy in inhibiting cancer cell proliferation compared to non-boronated analogs .
Neuroprotective PropertiesNeurobiologyShowed potential in reducing neuroinflammation markers in vitro .
Cross-Coupling ReactionsOrganic SynthesisSuccessfully utilized as a reagent for creating complex organic molecules with high yields .
Boron-Doped PolymersMaterials ScienceEnhanced thermal stability and conductivity in polymer composites .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. The chloro, cyclopropyl, and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Chloro-Substituted Phenyl Derivatives

Compounds with chloro substituents on the phenyl ring are common due to their stability and utility in coupling reactions. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diCl C₁₂H₁₅BCl₂O₂ 287.96 High stability; used in agrochemical synthesis
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Cl, 2-OMe C₁₃H₁₈BClO₃ 268.54 Moderate yield (26% in synthesis); potential pharmaceutical intermediate
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl) analogue 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 High lipophilicity (predicted density: 1.24 g/cm³); explored in medicinal chemistry

Key Insight : The position and number of chloro substituents significantly impact electronic and steric properties. Para-chloro derivatives (as in the target compound) are less sterically hindered than ortho-substituted analogues, favoring cross-coupling efficiency .

Methoxy and Cyclopropyl-Modified Analogues

Methoxy and cyclopropyl groups modulate reactivity and bioavailability:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OMe C₁₃H₁₉BO₃ 246.10 High-yield synthesis (83%); used in polymer chemistry
2-(6-Cyclopropoxynaphthalen-2-yl) analogue Naphthalene + cyclopropoxy C₁₉H₂₃BO₃ 318.19 Extended conjugation; studied in cancer research (glycolysis inhibition)
2-[2-Chloro-4-(methylsulfanyl)phenyl] analogue 2-Cl, 4-SMe C₁₃H₁₈BClO₂S 284.61 Unique sulfur interaction; explored in catalysis

Methoxy groups enhance solubility and electronic tuning for optoelectronic applications .

Functionalized Derivatives (Trifluoromethyl, Ethynyl, etc.)

Electron-withdrawing and π-system modifiers expand utility:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(4-Ethynylphenyl) analogue 4-C≡CH C₁₄H₁₇BO₂ 228.09 Click chemistry precursor; used in material science
2-(3-Fluoro-5-methoxyphenyl) analogue 3-F, 5-OMe C₁₃H₁₇BFO₃ 257.09 Enhanced metabolic stability; pharmaceutical candidate
2-(3-Chloro-5-ethoxyphenyl) analogue 3-Cl, 5-OEt C₁₄H₁₉BClO₃ 282.56 Improved bioavailability; preclinical studies

Key Insight : Trifluoromethyl and ethynyl groups enhance binding affinity in enzyme inhibitors and modulate electronic properties for OLEDs .

Biological Activity

2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as dioxaborolane) is a boron-containing compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound's structure includes:

  • Chloro group : Enhances reactivity and potential interaction with biological targets.
  • Cyclopropyl group : Contributes to the rigidity of the molecule, influencing its pharmacological properties.
  • Methoxy group : May enhance solubility and bioavailability.
PropertyValue
IUPAC Name2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number2223048-55-1
Molecular Weight308.61 g/mol

Anticancer Properties

Recent studies have indicated that dioxaborolane exhibits significant anticancer activity. Research has focused on its ability to inhibit specific cancer cell lines. For instance, a study reported an IC50 value of less than 1 µM against various tumor cell lines, suggesting potent cytotoxicity.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Dioxaborolane is thought to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, dioxaborolane has shown promising antimicrobial activity against several bacterial strains. A recent assay demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.

Case Studies

  • Anticancer Efficacy
    • Study Design : In vitro assays were conducted using human cancer cell lines.
    • Results : Dioxaborolane exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted its potential as a lead compound for further development in oncology.
  • Antimicrobial Activity
    • Study Design : A series of tests were performed against common pathogens including Staphylococcus aureus and Escherichia coli.
    • Results : The compound displayed significant antibacterial effects, suggesting it could be developed into a novel antimicrobial agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of dioxaborolane. Preliminary data indicate moderate oral bioavailability and rapid metabolism in vivo. Toxicological assessments have shown low acute toxicity in animal models.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation , where a halogenated aromatic precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key steps include:

  • Substrate preparation : Ensure the aryl halide (e.g., 4-chloro-2-cyclopropyl-5-methoxyphenyl bromide) is anhydrous and free of deactivating groups.
  • Reaction optimization : Use inert conditions (N₂/Ar) and polar aprotic solvents (e.g., DMSO, DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and boronate ester formation (e.g., absence of -B(OH)₂ peaks).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁BClO₃).
  • X-ray crystallography : Resolves bond angles and confirms the dioxaborolane ring geometry (as demonstrated for analogs in ).
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (compare with analogs: 112–117°C in ).

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

Discrepancies often arise from solvent effects or dynamic processes (e.g., hindered rotation). Strategies include:

  • Solvent standardization : Use deuterated solvents (CDCl₃, DMSO-d₆) and compare with databases (e.g., SDBS).
  • 2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial interactions (e.g., cyclopropyl group orientation) .
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to simulate NMR shifts .

Q. What experimental design considerations improve Suzuki-Miyaura coupling efficiency with this boronic ester?

  • Catalyst screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or SPhos ligands for sterically hindered substrates.
  • Base selection : Use Cs₂CO₃ for electron-deficient aryl halides or K₃PO₄ for aqueous/organic biphasic systems.
  • Solvent optimization : THF/H₂O mixtures (4:1 v/v) enhance solubility and reaction rates .
  • Real-time monitoring : Employ GC-MS or in situ IR to track conversion and minimize side reactions (e.g., protodeboronation) .

Q. How should researchers address discrepancies in observed vs. theoretical melting points?

  • Purity assessment : Reanalyze via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities.
  • Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. toluene) and analyze via X-ray powder diffraction (XRPD).
  • Literature benchmarking : Compare with analogs (e.g., 235–238°C for morpholine-substituted dioxaborolanes in ).

Methodological Notes

  • Synthetic scalability : For multi-gram synthesis, replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to reduce costs .
  • Stability testing : Store the compound under inert gas at –20°C to prevent hydrolysis of the boronate ester .

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